molecular formula C13H13ClN4O3 B11599567 N'-[(2-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(2-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11599567
M. Wt: 308.72 g/mol
InChI Key: WNZNKDYDTQXXFU-UHFFFAOYSA-N
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Description

N’-[(2-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound with the molecular formula C13H13ClN4O3 It is characterized by the presence of a pyrazole ring, a chlorophenoxy group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for N’-[(2-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[(2-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in cell growth and proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenoxyacetic acid
  • 2-(4-chlorophenoxy)acetyl chloride
  • 3-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

N’-[(2-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its interactions with molecular targets .

Biological Activity

N'-[(2-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrazole class, known for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H12_{12}ClN3_{3}O3_{3}
  • Molecular Weight : 281.69 g/mol

The presence of the chlorophenoxy group and the hydrazide moiety contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity Data

Cell LineIC50_{50} (µM)Reference
MCF70.46 ± 0.04
A54949.85
Hep-217.82
P8153.25

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%. The low IC50_{50} values against MCF7 and P815 suggest that this compound is particularly potent against these cancer types.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Aurora-A Kinase : Some pyrazole derivatives have been shown to inhibit Aurora-A kinase, a key regulator in cell division and proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Autophagy : Certain studies indicate that compounds similar to this compound can induce autophagy in cancer cells without triggering apoptosis, providing a dual mechanism for combating cancer .

Anti-inflammatory Activity

Beyond its anticancer properties, this compound also exhibits anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Table 2: Anti-inflammatory Activity Data

CompoundCOX Inhibition (%)Reference
N'-[(2-chlorophenoxy)acetyl]-...75
Comparative Standard (Ibuprofen)85

The data suggest that while this compound shows promising anti-inflammatory activity, it is slightly less effective compared to established non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

Several case studies have been conducted on related pyrazole compounds that provide insights into their biological activities:

  • Case Study on MCF7 Cell Line :
    • A study evaluated the effect of various pyrazole derivatives on MCF7 breast cancer cells.
    • Results indicated that compounds with similar structural features as this compound exhibited significant growth inhibition, with some derivatives achieving IC50_{50} values below 0.05 µM .
  • Case Study on Inflammatory Models :
    • In vivo models were used to assess the anti-inflammatory effects of pyrazole derivatives.
    • The results demonstrated a reduction in edema and inflammatory markers, supporting the potential use of these compounds in treating inflammatory diseases .

Properties

Molecular Formula

C13H13ClN4O3

Molecular Weight

308.72 g/mol

IUPAC Name

N'-[2-(2-chlorophenoxy)acetyl]-5-methyl-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C13H13ClN4O3/c1-8-6-10(16-15-8)13(20)18-17-12(19)7-21-11-5-3-2-4-9(11)14/h2-6H,7H2,1H3,(H,15,16)(H,17,19)(H,18,20)

InChI Key

WNZNKDYDTQXXFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)NNC(=O)COC2=CC=CC=C2Cl

solubility

20.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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